1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-
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Overview
Description
4-iodo-6-(trifluoromethyl)indoline-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of iodine and trifluoromethyl groups, exhibits unique chemical properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction, where iodine is introduced using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent . The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under specific reaction conditions .
Industrial Production Methods
Industrial production of 4-iodo-6-(trifluoromethyl)indoline-2,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-iodo-6-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-iodo-6-(trifluoromethyl)indoline-2,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodo-6-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)indoline-2,3-dione: Lacks the iodine group, resulting in different chemical properties and reactivity.
5-(trifluoromethoxy)isatin: Contains a trifluoromethoxy group instead of trifluoromethyl, leading to variations in biological activity.
Uniqueness
4-iodo-6-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
389571-79-3 |
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Molecular Formula |
C9H3F3INO2 |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |
InChI Key |
ZJJBWXFYCLGVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)I)C(F)(F)F |
Origin of Product |
United States |
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